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Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction
The indazole scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged

structure" due to its prevalence in a multitude of biologically active compounds. Its unique

bicyclic aromatic system provides a rigid framework for orienting functional groups, enabling

precise interactions with biological targets. Within this important class of heterocycles, 5-
Fluoro-1H-indazole-3-carbaldehyde has emerged as a particularly valuable synthetic

intermediate. Its strategic placement of a fluorine atom and a reactive aldehyde group makes it

a versatile building block for constructing complex molecules, most notably kinase inhibitors

used in oncology.[1]

This guide serves as a comprehensive technical resource, consolidating critical information on

the physicochemical properties, synthesis, characterization, and applications of 5-Fluoro-1H-
indazole-3-carbaldehyde. Moving beyond a simple recitation of data, this document provides

field-proven insights and explains the causality behind experimental choices, empowering

researchers to effectively utilize this compound in their drug discovery programs.
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Core Physicochemical and Structural
Characteristics
5-Fluoro-1H-indazole-3-carbaldehyde is a yellowish solid at room temperature.[1] Its

molecular structure is defined by a fused benzene and pyrazole ring system, with a fluorine

atom at position 5 and a carbaldehyde group at position 3. The fluorine substitution is a critical

feature, often introduced by medicinal chemists to enhance metabolic stability, binding affinity,

and membrane permeability of the final drug candidate. The aldehyde group provides a

reactive handle for a wide array of subsequent chemical transformations.

Table 1: Key Physicochemical Properties

Property Value Source

Molecular Weight 164.14 g/mol [2]

Molecular Formula C₈H₅FN₂O [2]

CAS Number 485841-48-3 [3]

IUPAC Name
5-fluoro-1H-indazole-3-

carbaldehyde
[3]

LogP 1.4 - 1.83 [2][3]

Hydrogen Bond Donors 1 [2][3]

Hydrogen Bond Acceptors 2 [3]

| Canonical SMILES | O=CC1=NNC2=CC=C(F)C=C21 |[3] |

Caption: Chemical structure of 5-Fluoro-1H-indazole-3-carbaldehyde.

Synthesis and In-Process Validation
Expertise & Experience: Rationale for Synthetic Strategy
The construction of the 3-substituted indazole core can be approached through various

synthetic routes. However, for producing 3-carboxaldehyde derivatives, a direct and efficient

method involves the acid-mediated nitrosation of the corresponding indole precursor.[1][4] This
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strategy is advantageous as it leverages readily available indole starting materials and often

proceeds with high regioselectivity. The reaction mechanism is proposed to involve the

formation of a 3-nitrosoindole intermediate, which undergoes a ring-opening and subsequent

ring-closure cascade to yield the desired indazole-3-carbaldehyde.[4] This one-pot

transformation is generally high-yielding, particularly for indoles bearing electron-withdrawing

groups like the fluorine atom in this case.

Experimental Protocol: Synthesis from 5-Fluoroindole
This protocol is adapted from an optimized procedure for the direct synthesis of 1H-indazole-3-

carboxaldehyde derivatives.[1] It represents a self-validating system where successful

execution, coupled with the described analytical checks, ensures the formation of the correct

product.

Materials and Reagents:

5-Fluoroindole

Sodium Nitrite (NaNO₂)

Hydrochloric Acid (HCl), 2 N aqueous solution

Dimethylformamide (DMF)

Ethyl Acetate (EtOAc)

Petroleum Ether

Deionized Water

Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Silica gel for column chromatography

TLC plates (silica gel 60 F₂₅₄)
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Step-by-Step Procedure:

Preparation of Nitrosating Agent: In a round-bottom flask equipped with a magnetic stirrer

and placed in an ice bath (0 °C), dissolve sodium nitrite (e.g., 8 equivalents) in a minimal

amount of deionized water. Slowly add 2 N HCl (e.g., 7 equivalents) to the solution while

maintaining the temperature at 0 °C. Stir the resulting mixture under an inert atmosphere

(e.g., Argon) for 10-15 minutes. Add DMF to this mixture.

Reaction Initiation: Dissolve 5-fluoroindole (1 equivalent) in a separate portion of DMF. Add

this solution dropwise to the cold nitrosating agent mixture from Step 1.

Reaction Progression: After the addition is complete, remove the ice bath and allow the

reaction to stir at room temperature. The reaction progress should be monitored to ensure

completion.

In-Process Validation (TLC Monitoring): The reaction can be monitored by Thin-Layer

Chromatography (TLC). A suitable mobile phase is petroleum ether/EtOAc (8:2 v/v). The

starting material (5-fluoroindole) will have a different Rf value than the product. The reaction

is complete when the spot corresponding to the starting material has been consumed. For 5-
Fluoro-1H-indazole-3-carbaldehyde, the expected Rf is approximately 0.35 in this system.

[1]

Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Dilute

with water and extract the product with ethyl acetate (3x). Combine the organic layers, wash

with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced

pressure.

Purification: The crude product should be purified by column chromatography on silica gel.

The same eluent system used for TLC (petroleum ether/EtOAc, 8:2) is a good starting point

for the column separation to yield the pure compound as a yellowish solid.[1] An expected

yield for this reaction is high, typically in the range of 85-90%.[1]
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Caption: Workflow for the synthesis and purification of the target compound.
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Utility in Drug Discovery and Medicinal Chemistry
The true value of 5-Fluoro-1H-indazole-3-carbaldehyde lies in its role as a versatile synthetic

precursor. The indazole core is a key pharmacophore in numerous approved kinase inhibitors,

including Axitinib (Inlyta®) and Pazopanib (Votrient®), which target Vascular Endothelial

Growth Factor Receptors (VEGFR) implicated in tumor angiogenesis.[1]

The 3-carbaldehyde group is an exceptionally useful functional handle for synthetic elaboration:

Reductive Amination: It can be readily converted into secondary or tertiary amines, a

common strategy for introducing side chains that can occupy specific pockets in an enzyme's

active site.

Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid (5-Fluoro-1H-

indazole-3-carboxylic acid), which can then be used in amide bond-forming reactions.[5][6]

Nucleophilic Addition: It can react with Grignard or organolithium reagents to form secondary

alcohols.

Wittig-type Reactions: The aldehyde can be converted into alkenes, providing a scaffold for

further functionalization.

Key Derivatives

5-Fluoro-1H-indazole-
3-carbaldehyde

Secondary/Tertiary Amine
Reductive Amination

Carboxylic AcidOxidation (e.g., KMnO4)

Alkene

Wittig Reaction

Secondary Alcohol

Grignard Addition

Bioactive Molecules
(e.g., Kinase Inhibitors)

Amide Coupling
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Caption: Synthetic utility of the 3-carbaldehyde functional group.

Analytical Characterization Profile
Proper characterization is essential to confirm the identity and purity of the synthesized

compound. A combination of spectroscopic techniques should be employed.

Table 2: Expected Analytical Data

Technique Expected Observations

¹H NMR

Signals in the aromatic region (7.0-8.5
ppm). A distinct singlet for the aldehyde
proton (>10 ppm). A broad singlet for the
N-H proton of the indazole ring (>13 ppm).

¹³C NMR

Signal for the aldehyde carbonyl carbon (~185-

190 ppm). Signals in the aromatic region, with

C-F coupling visible for carbons near the

fluorine atom.

¹⁹F NMR
A singlet or multiplet corresponding to the

fluorine atom on the aromatic ring.

IR Spectroscopy

A strong C=O stretching band for the aldehyde

(~1670-1685 cm⁻¹). An N-H stretching band

(~3300 cm⁻¹).

| Mass Spectrometry | A molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to the calculated

molecular weight (164.14). |

Safety, Handling, and Storage
As with any laboratory chemical, proper safety precautions must be observed when handling 5-
Fluoro-1H-indazole-3-carbaldehyde.

Table 3: GHS Hazard Information
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Pictogram Signal Word Hazard Statements

| GHS07 | Warning | H302: Harmful if swallowed.[3] H315: Causes skin irritation.[3] H319:

Causes serious eye irritation.[3] H332: Harmful if inhaled.[3] H335: May cause respiratory

irritation.[3] |

Handling and Storage Recommendations:

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume

hood.[7][8]

Personal Protective Equipment (PPE): Wear protective gloves, a lab coat, and safety glasses

or a face shield.[7][8]

Handling: Avoid all personal contact, including inhalation of dust.[9] Do not eat, drink, or

smoke when using this product. Wash hands thoroughly after handling.[10]

Storage: Keep the container tightly closed and store in a cool, dry place away from

incompatible materials. For long-term storage, refrigeration (2-8 °C) under an inert

atmosphere is recommended.[8]

Conclusion
5-Fluoro-1H-indazole-3-carbaldehyde is more than just a chemical compound; it is an

enabling tool for innovation in drug discovery. Its well-defined physicochemical properties,

straightforward synthesis, and versatile reactivity make it an invaluable building block for

medicinal chemists. By understanding the principles outlined in this guide—from the rationale

behind its synthesis to its potential for creating complex, biologically active molecules—

researchers are better equipped to leverage this key intermediate in the development of next-

generation therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://fluorochem.co.uk/product/F793343/
https://fluorochem.co.uk/product/F793343/
https://fluorochem.co.uk/product/F793343/
https://fluorochem.co.uk/product/F793343/
https://fluorochem.co.uk/product/F793343/
https://aksci.com/sds/5399ED_SDS.pdf
http://www.angenechemical.com/sds/885271-90-9.pdf
https://aksci.com/sds/5399ED_SDS.pdf
http://www.angenechemical.com/sds/885271-90-9.pdf
https://store.apolloscientific.co.uk/storage/msds/PC9638_msds.pdf
https://sds.fluorochem.co.uk/eng/sds_F785962_en.pdf
http://www.angenechemical.com/sds/885271-90-9.pdf
https://www.benchchem.com/product/b1322215?utm_src=pdf-body
https://www.benchchem.com/product/b1322215?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1322215?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by
nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]

2. 5-Fluoro-1H-indazole-3-carbaldehyde | C8H5FN2O | CID 22056130 - PubChem
[pubchem.ncbi.nlm.nih.gov]

3. fluorochem.co.uk [fluorochem.co.uk]

4. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives
by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E
[pubs.rsc.org]

5. 5-Fluoro-1H-indazole-3-carboxylic acid - Anichem [anichemllc.com]

6. chemimpex.com [chemimpex.com]

7. aksci.com [aksci.com]

8. angenechemical.com [angenechemical.com]

9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

10. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

To cite this document: BenchChem. [5-Fluoro-1H-indazole-3-carbaldehyde molecular
weight]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1322215#5-fluoro-1h-indazole-3-carbaldehyde-
molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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